molecular formula C26H19N5O B2792743 (Z)-N'-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide CAS No. 1001759-26-7

(Z)-N'-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide

Cat. No. B2792743
CAS RN: 1001759-26-7
M. Wt: 417.472
InChI Key: GZRGWUZDXVMVRN-QRQIAZFYSA-N
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Description

Naphthalene-substituted compounds are a class of organic compounds that have a naphthalene structure substituted with various functional groups . They are often used in the synthesis of aromatic esters and have applications in optoelectronics and photovoltaics .


Synthesis Analysis

The synthesis of naphthalene-substituted compounds often involves Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation . This process is realized with aryl imidates and oxa bicyclic alkenes . Another method involves the Knoevenagel condensation reaction .


Molecular Structure Analysis

The molecular structure of naphthalene-substituted compounds is characterized by a naphthalene core with various substituents. The exact structure depends on the specific substituents and their positions .


Chemical Reactions Analysis

Naphthalene-substituted compounds can undergo various chemical reactions, including Rh(iii)-catalyzed C–H bond naphthylation and photoisomerization . The exact reactions depend on the specific substituents and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene-substituted compounds depend on their specific structure. For example, they can exhibit aggregation-enhanced emission and function well in explosive detection in aqueous media .

Mechanism of Action

The mechanism of action of naphthalene-substituted compounds can vary widely depending on their specific structure and application. For example, in photoactuation applications, photoisomerization triggers rapid bending of the molecular crystals .

properties

IUPAC Name

N-[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O/c32-26(20-12-14-27-15-13-20)29-28-17-23-18-31(24-8-2-1-3-9-24)30-25(23)22-11-10-19-6-4-5-7-21(19)16-22/h1-18H,(H,29,32)/b28-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGWUZDXVMVRN-QRQIAZFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=NNC(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=N\NC(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide

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